tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves the use of a semi-flexible linker for PROTAC® development . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Molecular Structure Analysis
The molecular formula of this compound is C18H27NO3 . Its molecular weight is 305.41 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO
. Chemical Reactions Analysis
This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 305.41 , a molecular formula of C18H27NO3 , and a SMILES string representation ofCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO
.
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing biologically active compounds like crizotinib, emphasizing its role in medicinal chemistry research. This compound, derived from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcases the multifaceted nature of tert-butyl piperidine derivatives in drug development (Kong et al., 2016).
Anticorrosive Properties
The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive behavior on carbon steel in 1M HCl, revealing significant protection against corrosion. This research opens avenues for the application of tert-butyl piperidine derivatives in materials science, particularly in corrosion inhibition (Praveen et al., 2021).
Molecular Structure and Crystallography
Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have provided insight into their molecular packing and hydrogen bonding patterns. X-ray crystallography has been instrumental in understanding the structural configurations that contribute to their chemical properties and reactivity. Such detailed structural analyses are essential for designing compounds with desired chemical behaviors (Didierjean et al., 2004).
Biological Activity
Tert-butyl piperidine derivatives have also been explored for their biological activities, such as antibacterial and anthelmintic properties. These studies are crucial for identifying potential new drugs and understanding the molecular basis of their activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was evaluated for its in vitro antibacterial and anthelmintic activity, highlighting the potential of these compounds in therapeutic applications (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound plays a role in the ubiquitin-proteasome pathway, which is responsible for protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the tagging of the target protein with ubiquitin. The ubiquitin-tagged protein is then recognized and degraded by the proteasome .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .
Safety and Hazards
Future Directions
The future directions of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate involve its continued use as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-15(9-12-19)16-7-5-4-6-14(16)10-13-20/h4-7,15,20H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFIBXYHGLVKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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